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molecular formula C10H8N2O3 B1497178 7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one

7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one

Cat. No. B1497178
M. Wt: 204.18 g/mol
InChI Key: MHABSYQYYBSPNV-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 4, a mixture of ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (1.45 g, 6.5 mmol) and formamidine hydrochloride (1.208 g, 15 mmol) in formamide (20 mL) was heated at 130° C. for 8 hours, to afford 7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one as a solid (1.114 g, 84%). 1H NMR (300 MHz, CDCl3 and drops DMSO-d6) δ 11.80 (br, 1H), 7.88 (s, 1H), 7.63 (s, 1H), 7.13 (s, 1H), 4.36 (m, 4H); LC-MS (ESI) m/z 205 (M+H)+.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.208 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:12]([O:14]CC)=O)=[CH:4][C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=1.Cl.[CH:18](N)=[NH:19]>C(N)=O>[N:1]1[C:2]2[C:3](=[CH:4][C:5]3[O:10][CH2:9][CH2:8][O:7][C:6]=3[CH:11]=2)[C:12](=[O:14])[NH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
NC=1C(=CC2=C(OCCO2)C1)C(=O)OCC
Name
Quantity
1.208 g
Type
reactant
Smiles
Cl.C(=N)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C2=CC3=C(C=C12)OCCO3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.114 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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